molecular formula C12H15N5O3 B133710 Entecavir CAS No. 1333204-94-6

Entecavir

Cat. No.: B133710
CAS No.: 1333204-94-6
M. Wt: 277.28 g/mol
InChI Key: QDGZDCVAUDNJFG-FXQIFTODSA-N
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Description

SQ 34676, also known as entecavir, is a guanosine nucleoside analogue. It is primarily used as an antiviral agent for the treatment of chronic hepatitis B virus infection. This compound is known for its potent and selective inhibition of hepatitis B virus replication .

Mechanism of Action

Target of Action

Entecavir is a guanosine nucleoside analogue with selective activity against the hepatitis B virus (HBV) . Its primary target is the HBV polymerase , which plays a crucial role in the replication of the hepatitis B virus .

Mode of Action

This compound works by inhibiting the DNA synthesis in the Hepatitis B virus . It competes with the natural substrate deoxyguanosine triphosphate, thereby functionally inhibiting all three activities of the HBV polymerase . These activities include:

By inhibiting these activities, this compound effectively suppresses the replication of the hepatitis B virus .

Biochemical Pathways

This compound’s interaction with the HBV polymerase disrupts the viral replication process, affecting the biochemical pathways involved in the life cycle of the hepatitis B virus . The inhibition of the HBV polymerase leads to a decrease in viral load and an improvement in liver conditions .

Pharmacokinetics

This compound exhibits a high bioavailability, with its pharmacokinetics suggesting that it is extensively distributed into tissues . It has a protein binding rate of approximately 13% in vitro . The elimination half-life of this compound is approximately 128-149 hours , indicating that it remains in the body for a significant period of time, allowing for once-daily dosing .

Result of Action

The result of this compound’s action is a significant reduction in the viral load of the hepatitis B virus . This leads to an improvement in liver conditions and a decrease in the severity of chronic hepatitis B symptoms .

Action Environment

The efficacy of this compound can be influenced by various environmental factors. For instance, the emergence of resistant mutations in HBV reverse transcriptase can result in treatment failure . Therefore, the viral resistance is dependent on the virus’s ability to replicate in each environment, with mutant viruses having a survival advantage in the presence of antiviral drugs . Despite the high genetic barrier to resistance, this compound resistance increased from 6.04% to 15.02% between 2011 and 2017, likely due to the frequent use of antivirals with a low resistance barrier .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of SQ 34676 involves the preparation of a carbocyclic 2’-deoxyguanosine analogue. The key steps include the formation of the cyclopentyl ring and the subsequent attachment of the guanine base. The reaction conditions typically involve the use of protecting groups to ensure selective reactions at specific sites on the molecule .

Industrial Production Methods

Industrial production of SQ 34676 follows similar synthetic routes but is optimized for large-scale production. This includes the use of high-yielding reactions, efficient purification methods, and stringent quality control measures to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

SQ 34676 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various derivatives of SQ 34676, which can have different biological activities and properties .

Scientific Research Applications

SQ 34676 has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to other deoxyguanosine analogues, SQ 34676 undergoes more efficient phosphorylation to its active metabolites. It has a longer intracellular half-life and displays higher potency and selectivity against the hepatitis B virus. These properties make SQ 34676 a superior choice for the treatment of chronic hepatitis B virus infection .

Properties

IUPAC Name

2-amino-9-[(1S,3R,4S)-4-hydroxy-3-(hydroxymethyl)-2-methylidenecyclopentyl]-1H-purin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N5O3/c1-5-6(3-18)8(19)2-7(5)17-4-14-9-10(17)15-12(13)16-11(9)20/h4,6-8,18-19H,1-3H2,(H3,13,15,16,20)/t6-,7-,8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDGZDCVAUDNJFG-FXQIFTODSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C1C(CC(C1CO)O)N2C=NC3=C2N=C(NC3=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=C1[C@H](C[C@@H]([C@H]1CO)O)N2C=NC3=C2N=C(NC3=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4046446
Record name Entecavir
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4046446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Entecavir
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014585
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Slightly soluble (2.4 mg/mL at pH 7.9, 25 °C), In water, 2.4X10+3 mg/L, temp not specified, 6.59e+00 g/L
Record name Entecavir
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00442
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
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Record name ENTECAVIR
Source Hazardous Substances Data Bank (HSDB)
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Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Entecavir
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014585
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

By competing with the natural substrate deoxyguanosine triphosphate, entecavir functionally inhibits all three activities of the HBV polymerase (reverse transcriptase, rt): (1) base priming, (2) reverse transcription of the negative strand from the pregenomic messenger RNA, and (3) synthesis of the positive strand of HBV DNA. Upon activation by kinases, the drug can be incorporated into the DNA which has the ultimate effect of inhibiting the HBV polymerase activity., Entecavir is a nucleoside analogue with activity against HBV polymerase. It is efficiently phosphorylated to the active triphosphate form, which competes with the natural substrate deoxyguanosine triphosphate and inhibits all three activities of the HBV polymerase (reverse transcriptase): 1) base priming, 2) reverse transcription of the negative strand from the pregenomic messenger RNA and 3) synthesis of the positive strand of HBV DNA. Entecavir triphosphate is a weak inhibitor of cellular DNA polymerases alpha, beta, and delta and mitochondrial DNA polymerase gamma with Ki values ranging from 18 to > 160 microM.
Record name Entecavir
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00442
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Record name ENTECAVIR
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Color/Form

White to off white powder

CAS No.

142217-69-4
Record name Entecavir
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URL https://commonchemistry.cas.org/detail?cas_rn=142217-69-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Entecavir [USAN:INN]
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Record name Entecavir
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00442
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Record name Entecavir
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Record name 6H-Purin-6-one, 2-amino-1,9-dihydro-9-[(1S,3R,4S)-4-hydroxy-3-(hydroxymethyl)-2-methylenecyclopentyl]
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Record name ENTECAVIR ANHYDROUS
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Record name ENTECAVIR
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Record name Entecavir
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014585
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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